4-chloro-2-(1H-imidazol-1-yl)pyrimidine

Nucleophilic aromatic substitution Pyrimidine chemistry Regioselectivity

Regioisomer mix-ups and slow SNAr kinetics can derail kinase inhibitor projects. 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine eliminates these risks via its 4-chloro-2-imidazolyl architecture. • 11°C mp gap vs. 2-chloro isomer enables rapid QC identity checks. • 79.2% yield in diethanolamine displacement supports gram-scale DNA-groove binder synthesis. • Validated parent scaffold for >100-fold potency gains in hCMV UL70 primase inhibitors. • ≥98% purity; ambient shipping; stock available.

Molecular Formula C7H5ClN4
Molecular Weight 180.59 g/mol
CAS No. 114834-04-7
Cat. No. B047300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(1H-imidazol-1-yl)pyrimidine
CAS114834-04-7
Molecular FormulaC7H5ClN4
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1Cl)N2C=CN=C2
InChIInChI=1S/C7H5ClN4/c8-6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5H
InChIKeyDCQGLKJULMYXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine: Scaffold Overview


4-Chloro-2-(1H-imidazol-1-yl)pyrimidine is a nitrogen-rich heteroaromatic building block that combines a pyrimidine core with an imidazole ring at the 2-position and a chlorine atom at the 4-position . This substitution pattern creates a versatile scaffold for medicinal chemistry, enabling regioselective functionalization through nucleophilic aromatic substitution (SNAr) at the 4-chloro position while retaining the imidazole ring for target engagement . The compound serves as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors, inducible nitric oxide synthase (iNOS) dimerization blockers, and antibacterial azolylpyrimidinediols .

Medicinal chemistry scaffold with regioselective SNAr functionalization handle
Suitable for kinase inhibitor library synthesis and iNOS dimerization blocker research
Imidazole ring supports target engagement in ATP-binding site and DNA-groove binder contexts

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine: Irreplaceable by Isomers


The specific positioning of the chlorine atom and imidazole ring on the pyrimidine core is not arbitrary; it dictates both chemical reactivity and biological recognition. In pyrimidine SNAr chemistry, a leaving group at the 4-position is inherently more reactive than the same group at the 2-position , meaning the 2-chloro-4-(imidazol-1-yl) isomer exhibits slower substitution kinetics, potentially reducing synthetic efficiency and yield. Furthermore, the imidazole substitution pattern influences the compound's ability to serve as a precursor for downstream pharmacophores—the 4-chloro-2-imidazolyl arrangement is specifically exploited in published medicinal chemistry campaigns to generate potent iNOS dimerization inhibitors and antibacterial DNA-groove binders, whereas regioisomeric analogs are absent from these optimized series . Substituting the chlorine with hydrogen (dechloro analog) eliminates the key synthetic handle required for late-stage diversification, rendering the scaffold useless for structure-activity relationship (SAR) exploration.

2-chloro-4-(imidazol-1-yl) regioisomer may slow SNAr kinetics and reduce library synthesis throughput
Dechloro analog removes the key diversification handle and may block SAR exploration entirely
Regioisomeric analogs are not present in published iNOS or antibacterial APD optimization series

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine: Differentiation Evidence


Superior 4-Chloro SNAr Reactivity

In pyrimidine systems, the 4-position is intrinsically more electrophilic than the 2-position toward nucleophilic aromatic substitution. This established reactivity order—4-Cl > 2-Cl—is documented in standard heterocyclic chemistry textbooks . Although direct kinetic rate constants for 4-chloro-2-(1H-imidazol-1-yl)pyrimidine versus its 2-chloro-4-(imidazol-1-yl) isomer have not been published, the general principle predicts that the target compound will undergo faster substitution with amines, thiols, and other nucleophiles, enabling milder reaction conditions and higher yields in parallel synthesis applications. The 2-chloro isomer, by contrast, requires more forcing conditions, which can lead to side reactions and lower throughput.

4-Cl SNAr Reactivity
Class-level inference
Predicted faster substitution vs. 2-chloro regioisomer
Rank order: 4-Cl > 2-Cl
May support milder reaction conditions and higher synthetic throughput
Inferred from textbook heterocyclic chemistry; direct kinetic data not available for this specific pair
Nucleophilic aromatic substitution Pyrimidine chemistry Regioselectivity

Melting Point Identity Check

The target compound exhibits a melting point of 138–139°C , whereas its positional isomer 2-chloro-4-(1H-imidazol-1-yl)pyrimidine melts at 127.5–128°C . This approximately 11°C difference provides a simple, low-resource method for distinguishing between the two regioisomers upon receipt, reducing the risk of misidentification in the laboratory. No specialized equipment beyond a standard melting point apparatus is required.

Melting Point ID Check
Head-to-head
138–139 °C target vs. 127.5–128 °C isomer
Δ: ≈ 11 °C
Supports rapid regioisomer identity confirmation at receipt
Capillary melting point method; data from product characterization
Analytical chemistry Quality control Solid-state characterization

Antibacterial Azolylpyrimidinediol Intermediate

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine was used as a starting material to synthesize 2,2'-((2-(1H-imidazol-1-yl)pyrimidin-4-yl)azanediyl)bis(ethan-1-ol) via reaction with diethanolamine in acetonitrile, achieving a yield of 79.2% . This intermediate belongs to the azolylpyrimidinediol (APD) class, which was further elaborated to triazolylpyrimidinediol 7a, a compound displaying a minimum inhibitory concentration (MIC) of 0.002 mmol/L against intractable Acinetobacter baumannii . The 4-chloro handle was essential for installing the diethanolamine moiety via SNAr; the dechloro analog (2-(1H-imidazol-1-yl)pyrimidine) cannot undergo this transformation.

APD Intermediate Synthesis
Supporting evidence
79.2% yield with diethanolamine; enables DNA-groove binder series
MIC context: Final APD 0.002 mmol/L vs. A. baumannii
Confirms required substitution pattern for antibacterial APD class
Dechloro analog cannot undergo this transformation; reported MIC values from one study
Antibacterial DNA groove binder Acinetobacter baumannii

hCMV UL70 Primase Inhibitory Activity

In a binding assay against human cytomegalovirus (HCMV strain AD169) DNA polymerase catalytic subunit, 4-chloro-2-(1H-imidazol-1-yl)pyrimidine exhibited an IC50 of 17,000 nM (1.70E+4 nM) . While this intrinsic potency is modest, it served as a starting point for the discovery of imidazolylpyrimidine-based irreversible inhibitors of the hCMV UL70 primase, where extensive SAR optimization led to analogs with anti-CMV IC50 values of 150 nM in both viral yield and viral DNA replication assays—a >100-fold improvement . The presence of the 4-chloro group enables the introduction of substituents that dramatically enhance antiviral activity; analogs lacking this substitution handle are excluded from the optimization path.

hCMV Primase Activity
Supporting evidence
Parent IC50 = 17,000 nM; optimized analogs reach 150 nM
Improvement: >100-fold via 4-position derivatization
Validated starting point for antiviral SAR exploration
Binding assay data; optimized analog activity from cell-based assays
Antiviral Human cytomegalovirus Helicase-primase inhibitor

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine: Top Application Scenarios


Kinase-Focused Library Synthesis

The enhanced SNAr reactivity of the 4-chloro position enables high-throughput amination with diverse amines under mild conditions, making this scaffold ideal for generating focused kinase inhibitor libraries. The imidazole ring provides a recognition element for the ATP-binding hinge region, while the 4-chloro handle allows rapid diversification. Use of the regioisomeric 2-chloro analog would result in slower kinetics and lower conversion, reducing library quality and wasting screening resources .

A. baumannii Antibacterial Agent Development

As the key synthetic entry point to azolylpyrimidinediol DNA-groove binders, this compound enables the preparation of analogs with demonstrated low-resistance potential and in vivo pharmacokinetic profiles. The 79.2% yield in the diethanolamine displacement step supports gram-scale synthesis of advanced intermediates for preclinical evaluation .

hCMV Primase Inhibitor Optimization

The compound serves as the validated parent scaffold from which >100-fold potency improvements were achieved against hCMV. Medicinal chemists can use this building block to explore substitutions at the 4-position while maintaining the imidazole-pyrimidine core required for irreversible UL70 primase inhibition, an underexploited antiviral mechanism distinct from current standard-of-care drugs .

Procurement QC Identity Confirmation

The 11°C melting point gap between the target compound and its 2-chloro regioisomer provides a rapid, instrument-minimal identity check. Incorporating a melting point verification step into incoming material quality control protocols reduces the risk of costly synthesis failures caused by isomer mix-ups .

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
4-Cl SNAr reactivity profile
Reaction rate and conversion vs. regioisomer
A. baumannii antibacterial development
Synthetic entry to APD DNA-groove binders
Diethanolamine displacement yield and product MIC context
hCMV primase inhibitor optimization
Parent scaffold alignment with published SAR
Derivatization-dependent antiviral activity
Procurement QC identity confirmation
Distinct melting point vs. regioisomer
Observed melting point match to reference

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